molecular formula C23H24N4O5S2 B2695030 N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide CAS No. 921796-34-1

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2695030
CAS No.: 921796-34-1
M. Wt: 500.59
InChI Key: XFMMUTAUFUTNCG-UHFFFAOYSA-N
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Description

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridazine ring, a piperidine sulfonyl group, and a benzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Scientific Research Applications

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the pyridazine ring. This can be achieved through the reaction of appropriate hydrazine derivatives with diketones under controlled conditions. The methanesulfonyl group is then introduced via sulfonation reactions using methanesulfonyl chloride in the presence of a base such as triethylamine.

The phenyl and piperidine sulfonyl groups are incorporated through nucleophilic substitution reactions. The final step involves the formation of the benzamide moiety by reacting the intermediate with benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction times, as well as using high-purity reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyridazine ring can be reduced under hydrogenation conditions to form dihydropyridazine derivatives.

    Substitution: The phenyl and piperidine sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation reactions.

    Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted phenyl and piperidine derivatives.

Mechanism of Action

The mechanism of action of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide is unique due to its combination of a pyridazine ring, methanesulfonyl group, and piperidine sulfonyl group. This structural complexity allows it to interact with a wide range of molecular targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5S2/c1-33(29,30)22-14-13-21(25-26-22)17-5-9-19(10-6-17)24-23(28)18-7-11-20(12-8-18)34(31,32)27-15-3-2-4-16-27/h5-14H,2-4,15-16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMMUTAUFUTNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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